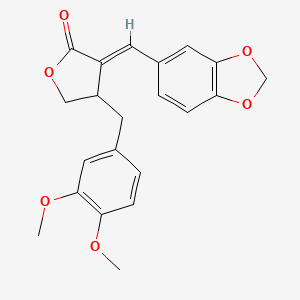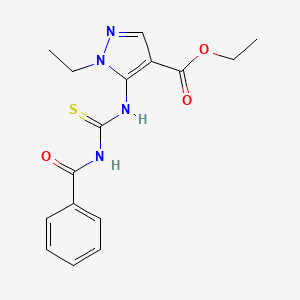![molecular formula C11H14Cl3N3 B12309931 [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methanamine group, and is typically found in its trihydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves several steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-bromopyridine with a suitable amine under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques, which offer several advantages over traditional batch processes. These methods allow for better control over reaction conditions, higher yields, and reduced production times .
Análisis De Reacciones Químicas
Types of Reactions
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is substituted with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrosis and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
3-(Pyridin-2-yl)triimidazotriazine: Exhibits unique photophysical properties.
N-(Pyridin-2-yl)amides: Used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride apart from similar compounds is its dual pyridine structure, which provides unique chemical reactivity and potential biological activity. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H14Cl3N3 |
|---|---|
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
(6-pyridin-2-ylpyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H11N3.3ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;;/h1-7H,8,12H2;3*1H |
Clave InChI |
CYWVYPNBJUAIJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)


![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)



